3-ADP-2-phosphoglyceric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

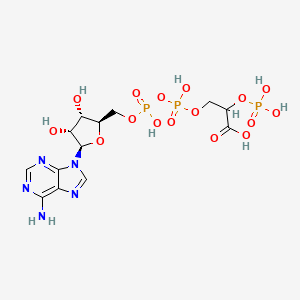

3-ADP-2-phosphoglyceric acid is a 3-ADP-glyceric acid having a phosphate group at the 2-position of the glyceric acid moiety. It is a tetronic acid derivative and a 3-ADP-glyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-ADP-2-phosphoglycerate(5-).

Wissenschaftliche Forschungsanwendungen

Metabolic Role

3-ADP-2-phosphoglyceric acid serves as a critical intermediate in both glycolysis and the Calvin cycle. In glycolysis, it is formed from the dephosphorylation of 1,3-bisphosphoglycerate and is essential for energy production in cells. In the Calvin cycle, it is produced during the fixation of carbon dioxide, where it plays a crucial role in synthesizing carbohydrates from CO2 and water. Specifically, two molecules of 3-phosphoglycerate are generated for each molecule of CO2 fixed, which subsequently leads to the formation of glyceraldehyde 3-phosphate, a precursor for glucose synthesis .

Enzymatic Interactions

2.1 Phosphoglycerate Kinase Activity

This compound is involved in various enzymatic reactions, notably those catalyzed by phosphoglycerate kinase (PGK). This enzyme facilitates the conversion of 3-phosphoglycerate to 1,3-bisphosphoglycerate while generating ATP from ADP. The presence of this compound can influence PGK activity through allosteric regulation .

2.2 Role in Cancer Metabolism

Research indicates that this compound may play a role in the Warburg effect, a phenomenon where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift is associated with increased levels of 3-phosphoglycerate and its derivatives, suggesting that targeting these pathways could provide therapeutic avenues for cancer treatment .

Therapeutic Potential

3.1 Drug Development

The unique properties of this compound have led to investigations into its potential as a therapeutic agent. For instance, derivatives of this compound are being studied for their inhibitory effects on specific enzymes related to metabolic disorders and cancer progression. The modulation of enzyme activity by this compound highlights its potential as a drug target .

3.2 Metabolic Engineering

In metabolic engineering, manipulating pathways involving this compound can enhance the production of valuable metabolites such as biofuels and pharmaceuticals. By optimizing conditions for the enzymatic reactions that involve this compound, researchers aim to increase yield and efficiency in biotechnological applications .

Case Studies

Eigenschaften

Molekularformel |

C13H20N5O16P3 |

|---|---|

Molekulargewicht |

595.24 g/mol |

IUPAC-Name |

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |

InChI |

InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |

InChI-Schlüssel |

FNEVPPRBJBZTAF-MDSCUQPFSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.